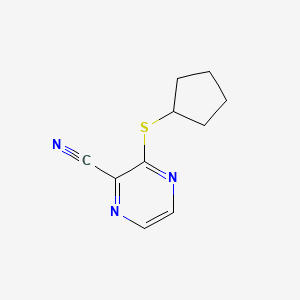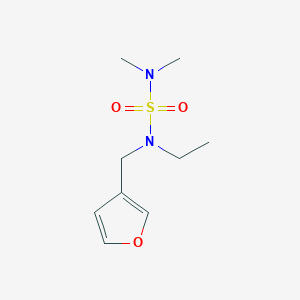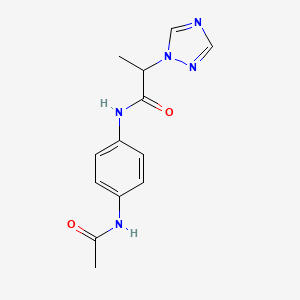![molecular formula C13H16F2N2O2 B7561720 N-[3-(difluoromethoxy)-2-methylphenyl]pyrrolidine-1-carboxamide](/img/structure/B7561720.png)
N-[3-(difluoromethoxy)-2-methylphenyl]pyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(difluoromethoxy)-2-methylphenyl]pyrrolidine-1-carboxamide, also known as JNJ-40411813, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of pyrrolidine carboxamides and has been studied extensively for its mechanism of action and biochemical effects.
Mechanism of Action
The mechanism of action of N-[3-(difluoromethoxy)-2-methylphenyl]pyrrolidine-1-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by removing acetyl groups from histones. In addition, N-[3-(difluoromethoxy)-2-methylphenyl]pyrrolidine-1-carboxamide has been shown to inhibit the activity of phosphodiesterases (PDEs), which are enzymes that degrade cyclic nucleotides such as cAMP and cGMP. Furthermore, this compound has been shown to bind to the sigma-1 receptor, which is a receptor that is involved in various cellular processes such as calcium signaling and protein folding.
Biochemical and Physiological Effects:
N-[3-(difluoromethoxy)-2-methylphenyl]pyrrolidine-1-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, and it has been suggested that this compound may have potential as a chemotherapeutic agent. In addition, N-[3-(difluoromethoxy)-2-methylphenyl]pyrrolidine-1-carboxamide has been shown to increase the acetylation of histones, which is associated with the activation of gene expression. Moreover, this compound has been shown to increase the levels of cAMP and cGMP in cells, which are involved in various cellular processes such as signal transduction and gene expression. Furthermore, N-[3-(difluoromethoxy)-2-methylphenyl]pyrrolidine-1-carboxamide has been shown to modulate the activity of the sigma-1 receptor, which is involved in various cellular processes such as calcium signaling and protein folding.
Advantages and Limitations for Lab Experiments
N-[3-(difluoromethoxy)-2-methylphenyl]pyrrolidine-1-carboxamide has several advantages and limitations for lab experiments. One advantage is that it has been shown to have potential therapeutic applications in various diseases, which makes it an attractive target for drug discovery. Another advantage is that it has been studied extensively for its mechanism of action and biochemical effects, which provides a strong foundation for further research. However, one limitation is that the synthesis of this compound can be challenging and requires specialized equipment and expertise. Another limitation is that the exact mechanism of action of this compound is not fully understood, which makes it difficult to predict its effects in vivo.
Future Directions
There are several future directions for research on N-[3-(difluoromethoxy)-2-methylphenyl]pyrrolidine-1-carboxamide. One direction is to further investigate its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to investigate its effects on other cellular processes such as inflammation and oxidative stress. Moreover, future research could focus on the development of more efficient synthesis methods for this compound, which could facilitate its use in drug discovery. Finally, future research could focus on the development of analogs of this compound with improved pharmacological properties.
Synthesis Methods
The synthesis of N-[3-(difluoromethoxy)-2-methylphenyl]pyrrolidine-1-carboxamide involves the reaction of 3-(difluoromethoxy)-2-methylbenzaldehyde with pyrrolidine-1-carboxylic acid in the presence of a suitable coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or ethyl acetate, and the product is purified by column chromatography.
Scientific Research Applications
N-[3-(difluoromethoxy)-2-methylphenyl]pyrrolidine-1-carboxamide has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to have anti-tumor activity in vitro and in vivo, and it has been suggested that this compound may have potential as a chemotherapeutic agent. In addition, N-[3-(difluoromethoxy)-2-methylphenyl]pyrrolidine-1-carboxamide has been shown to inhibit the aggregation of amyloid beta peptides, which are implicated in the pathogenesis of Alzheimer's disease. Moreover, this compound has been shown to have neuroprotective effects in animal models of Parkinson's disease.
properties
IUPAC Name |
N-[3-(difluoromethoxy)-2-methylphenyl]pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F2N2O2/c1-9-10(5-4-6-11(9)19-12(14)15)16-13(18)17-7-2-3-8-17/h4-6,12H,2-3,7-8H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZSMHWKXCBTGFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1OC(F)F)NC(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(difluoromethoxy)-2-methylphenyl]pyrrolidine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[1-[3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)propanoyl]piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7561642.png)
![3-azaspiro[5.5]undecan-3-yl(1H-pyrazol-5-yl)methanone](/img/structure/B7561654.png)

![N-[1-(furan-2-carbonyl)piperidin-4-yl]-4-[(2-methylcyclopropanecarbonyl)amino]benzamide](/img/structure/B7561663.png)


![[4-(Azepan-1-ylsulfonyl)phenyl]-[4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7561691.png)

![N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]-2-oxo-1H-quinoline-3-carboxamide](/img/structure/B7561709.png)
![5-nitro-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B7561713.png)


![5-bromo-N'-[(1E)-(2-bromophenyl)methylene]-2-hydroxybenzohydrazide](/img/structure/B7561732.png)
